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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylphenol

Cat. No.: B075673

For researchers, scientists, and professionals in drug development, the precise identification of
chemical compounds is paramount. This guide provides a comparative analysis of the
spectroscopic data for 2-Chloro-4,5-dimethylphenol and two of its structural isomers, 4-
Chloro-3,5-dimethylphenol and 2,4-Dichloro-3,5-dimethylphenol. By presenting key infrared
(IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, this document
serves as a practical reference for the unambiguous identification of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Chloro-4,5-dimethylphenol
and two related alternative compounds. This data is essential for distinguishing between these
structurally similar molecules.

Infrared (IR) Spectroscopy
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Compound Key IR Peaks (cm™?)

OH stretch: Broad band around 3400-3200
cm~1, C-H stretch (aromatic): ~3050 cm~%, C-H
stretch (aliphatic): ~2950-2850 cm~1, C=C
stretch (aromatic): ~1600, 1500 cm~1, C-O
stretch: ~1200 cm~1, C-ClI stretch: ~800-600

cm~?

2-Chloro-4,5-dimethylphenol

OH stretch: Broad band around 3400-3200
cm~1, C-H stretch (aromatic): ~3050 cm~1, C-H
stretch (aliphatic): ~2950-2850 cm~2, C=C
stretch (aromatic): ~1600, 1480 cm~1, C-O
stretch: ~1200 cm~1, C-ClI stretch: ~800-600

cm-1

4-Chloro-3,5-dimethylphenol

OH stretch: Broad band around 3400-3200
cm~1, C-H stretch (aromatic): ~3050 cm~%, C-H
stretch (aliphatic): ~2950-2850 cm~1, C=C
stretch (aromatic): ~1580, 1450 cm~1, C-O
stretch: ~1200 cm~1, C-Cl stretch: ~800-600

2,4-Dichloro-3,5-dimethylphenol

cm™!
Mass Spectrometry (MS)
Compound Molecular lon (m/z) Key Fragment lons (m/z)
_ 156/158 (due to 3>CIR7CI 141 (M-CHs), 123 (M-CHs-
2-Chloro-4,5-dimethylphenol )
isotopes) H20), 113 (M-CI)
_ 156/158 (due to 3>CIF7Cl 141 (M-CHs), 123 (M-CHs-
4-Chloro-3,5-dimethylphenol )
isotopes) H20), 113 (M-CI)
2,4-Dichloro-3,5- 190/192/194 (due to 35Cl2/ 175 (M-CHs), 155 (M-CI), 147
dimethylphenol 35CIR7CIf37Clz isotopes) (M-CHs-CO)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy (in
CDCI3)
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Compound Chemical Shift (6, ppm) and Multiplicity

~6.9 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~5.0 (s,

2-Chloro-4,5-dimethylphenol
1H, OH), ~2.2 (s, 3H, CHs), ~2.1 (s, 3H, CHs3)

~6.6 (s, 2H, Ar-H), ~4.8 (s, 1H, OH), ~2.2 (s, 6H,

4-Chloro-3,5-dimethylphenol
2XCHs3)

~6.8 (s, 1H, Ar-H), ~5.2 (s, 1H, OH), ~2.3 (s, 6H,

2,4-Dichloro-3,5-dimethylphenol
2XCHs3)

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
(in CDCIs)

Compound Key Chemical Shifts (6, ppm)

~150 (C-OH), ~136 (C-CHs), ~130 (C-CHs),
2-Chloro-4,5-dimethylphenol ~128 (C-H), ~122 (C-Cl), ~118 (C-H), ~20
(CHs), ~19 (CH5)

~152 (C-OH), ~138 (2x C-CHs), ~124 (C-Cl),

4-Chloro-3,5-dimethylphenol
~118 (2x C-H), ~21 (2x CH3)

~148 (C-OH), ~135 (2x C-CHs), ~128 (C-Cl),

2,4-Dichloro-3,5-dimethylphenol
~125 (C-Cl), ~120 (C-H), ~20 (2x CHs3)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve approximately 1 mg of the phenol compound in 1 mL of a
suitable solvent such as dichloromethane or methanol.

 Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector. A
non-polar capillary column (e.g., DB-5ms) is recommended.

e GC Conditions:
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o Injector Temperature: 250°C

o Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a
rate of 10°C/minute, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

¢ MS Conditions:

o

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: Scan from m/z 40 to 400.

[¢]

lon Source Temperature: 230°C.

[e]

Quadrupole Temperature: 150°C.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid phenol sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
 Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

o Data Acquisition:

[e]

Collect a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[¢]

Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

[¢]

The data is usually presented in the range of 4000-400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Dissolve 5-10 mg of the phenol compound in approximately 0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCls) in a standard 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical spectral width is from -2 to 12 ppm.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Typical spectral width is from 0 to 220 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a
chemical compound.
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General Workflow for Spectroscopic Identification
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Caption: General workflow for spectroscopic identification.

 To cite this document: BenchChem. [Spectroscopic Identification of 2-Chloro-4,5-
dimethylphenol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b075673#spectroscopic-data-for-the-identification-of-
2-chloro-4-5-dimethylphenol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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